molecular formula C23H25BrN2O5 B11682288 Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11682288
M. Wt: 489.4 g/mol
InChI Key: HYEMWAMJVMADAO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multiple steps. One common approach is the condensation of a suitable indole derivative with a chromene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the bromo substituent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, tert-butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate
  • Tert-butyl 2-amino-5’-fluoro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate

Uniqueness

The uniqueness of tert-butyl 2-amino-5’-bromo-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate lies in its bromo substituent, which can impart distinct reactivity and biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

Molecular Formula

C23H25BrN2O5

Molecular Weight

489.4 g/mol

IUPAC Name

tert-butyl 2'-amino-5-bromo-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carboxylate

InChI

InChI=1S/C23H25BrN2O5/c1-21(2,3)31-19(28)17-18(25)30-15-10-22(4,5)9-14(27)16(15)23(17)12-8-11(24)6-7-13(12)26-20(23)29/h6-8H,9-10,25H2,1-5H3,(H,26,29)

InChI Key

HYEMWAMJVMADAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)Br)NC3=O)C(=C(O2)N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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